N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea
Description
N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea is a urea-based compound featuring:
- A 4-chlorophenyl group attached to one urea nitrogen.
- A 2-phenyl substituent on the other urea nitrogen, linked via a sulfanyl (thioether) group to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety.
This structure combines halogenated aromatic systems and a trifluoromethylpyridine group, common in agrochemicals and pharmaceuticals for enhanced bioactivity and metabolic stability .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3N3OS/c20-12-5-7-13(8-6-12)26-18(28)27-15-3-1-2-4-16(15)29-17-14(21)9-11(10-25-17)19(22,23)24/h1-10H,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSBWYQEGIFTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)SC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H13Cl2F3N4O, with a molecular weight of 393.19 g/mol. The structure includes a chlorophenyl moiety and a pyridine derivative, which are known to influence biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Many urea derivatives function as enzyme inhibitors. For instance, they may inhibit diacylglycerol acyltransferase, impacting lipid metabolism and potentially affecting cancer cell proliferation.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential use in treating infections.
Biological Activity Summary
| Activity Type | Details |
|---|---|
| Anticancer | Inhibits specific cancer cell lines; potential in targeted therapy. |
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Enzyme Inhibition | Potential to inhibit key metabolic enzymes involved in disease processes. |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the anticancer properties of related urea derivatives against several cancer cell lines, including breast and renal cancers. The results indicated significant cytotoxicity at low concentrations, suggesting that structural modifications can enhance potency (PubChem) .
- Antimicrobial Efficacy : Research demonstrated that similar compounds displayed strong antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating high effectiveness (Science.gov) .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through caspase activation pathways, highlighting their potential as therapeutic agents (ACS Publications) .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)urea exhibit promising anticancer activities. A study highlighted the identification of a novel anticancer compound through screening drug libraries on multicellular spheroids, which suggested that derivatives of this compound could inhibit tumor growth effectively .
Herbicidal Activity
Compounds containing urea moieties have been explored for their herbicidal properties. The specific structure of this compound suggests potential efficacy against various weed species, contributing to its application in crop protection strategies.
Development of New Formulations
Research into the synthesis and formulation of this compound has led to the development of new herbicides that target specific weed species while minimizing impact on crops. This is particularly important in sustainable agriculture practices where selective herbicides can reduce reliance on broad-spectrum chemicals.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
Substituent Variations on the Urea Backbone
a) N-[2-(4-Chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
- Key Features : Ethyl linker between the 4-chlorophenyl group and urea; trifluoromethyl and chlorine on the opposing phenyl ring.
- Physicochemical Properties: Molecular Weight: 377.19 logP: 4.884 (high lipophilicity) Hydrogen Bond Donors: 2
b) N-(4-Chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea
- Key Features: Aminoethyl linkage instead of sulfanyl.
- Molecular Weight : 393.20
Sulfur-Containing Linkages
a) Arylsulfonyloxy Ureas (e.g., N,N'-[2-(p-toluenesulfonyloxy)phenyl]-N'-(4-(1-naphthalenesulfonyloxy)phenyl]urea)
- Key Features : Sulfonyloxy (SO₂-O) groups instead of sulfanyl (S-).
- Implications : Sulfonyloxy groups are more polar and electron-withdrawing, which may enhance oxidative stability but reduce hydrophobic interactions critical for binding in pesticidal applications .
b) Thiadiazolylsulfanyl Urea (1-(4-chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea)
- Key Features : Thiadiazole heterocycle in the sulfanyl-linked side chain.
Halogenation and Trifluoromethyl Effects
a) Teflubenzuron (N-(((3,5-dichloro-4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide)
- Key Features : Dichlorophenyl and trifluoromethylpyridinyl groups with a benzamide backbone.
- Application : Insect growth regulator.
b) Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluoro-)
Application Contexts
- Pharmaceuticals : Structural analogs with similar urea backbones (e.g., taranabant) demonstrate applicability in obesity treatment, though the target compound’s sulfanyl linkage may limit CNS penetration .
Q & A
Q. What synthetic methodologies are recommended for constructing the sulfanyl-linked pyridinyl-phenyl backbone in this urea derivative?
The synthesis of the sulfanyl bridge can be achieved via nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling. For example, a thiol-containing phenyl intermediate (e.g., 2-mercaptophenylurea) can react with a halogenated pyridinyl derivative (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridine) under basic conditions (e.g., K₂CO₃ in DMF) to form the C–S bond . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product. Confirm intermediates using LC-MS and monitor reaction progress via TLC.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- NMR : Analyze , , and NMR to confirm substituent positions. The trifluoromethyl group (-CF₃) will show a characteristic triplet in NMR (~-60 ppm). The sulfanyl-linked pyridinyl proton signals will appear downfield (δ 8.0–8.5 ppm) due to electron-withdrawing effects .
- IR : The urea carbonyl (C=O) stretch appears near 1640–1680 cm⁻¹, while the C–S bond vibration occurs at 600–700 cm⁻¹ .
- HRMS : Use high-resolution mass spectrometry to verify the molecular ion ([M+H]⁺) and isotopic pattern consistent with Cl and F atoms.
Q. What protocols ensure purity for biological testing?
- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water + 0.1% TFA) to achieve >95% purity.
- Elemental Analysis : Compare experimental C, H, N, and Cl content with theoretical values to rule out hydrate or salt forms .
- Melting Point : Consistency across batches confirms crystalline purity.
Advanced Research Questions
Q. How can crystallization conditions be optimized to enhance stability for formulation studies?
Screen solvents (e.g., ethanol, acetone) using thermal gradient methods. Additives like ethanesulfonate (as in related urea derivatives) can promote stable polymorphs . Characterize crystals via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). For hygroscopic compounds, lyophilization or spray drying may improve shelf-life.
Q. What in vitro assays are suitable for evaluating protein tyrosine kinase inhibition?
- Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescent assays to measure IC₅₀.
- Cellular Models : Test in cancer cell lines (e.g., A549, HeLa) using MTT assays. Compare results with structurally similar urea derivatives (e.g., 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-fluorophenyl)urea) to establish structure-activity relationships (SAR) .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Purity Reassessment : Re-analyze compounds from conflicting studies via HPLC and elemental analysis.
- Structural Confirmation : Re-examine NMR and HRMS data to rule out degradation products or isomerism.
- Assay Standardization : Cross-validate using a common cell line (e.g., HEK293) under identical conditions (e.g., serum concentration, incubation time) .
Methodological Tables
Q. Table 1. Key Spectroscopic Signatures for Structural Validation
| Functional Group | NMR (δ ppm) / IR (cm⁻¹) | Reference |
|---|---|---|
| Urea C=O | : ~155 ppm | |
| Pyridinyl protons | : 8.0–8.5 (d, J=5 Hz) | |
| -CF₃ | : ~-60 (t) | |
| C–S bond | IR: 600–700 |
Q. Table 2. Common Contaminants in Synthesis and Mitigation Strategies
| Contaminant | Source | Mitigation |
|---|---|---|
| Unreacted thiol | Incomplete NAS | Silica gel chromatography |
| Oxidized sulfanyl (S–S) | Air exposure | Use inert atmosphere (N₂) |
| Halogenated byproducts | Side reactions | Recrystallization in EtOH/H₂O |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
